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Compound of Interest

Compound Name: CDK8/19-IN-51

Cat. No.: B1192480

Get Quote

Executive Summary
CDK8/19-IN-51 is a synthetic, orally bioavailable small molecule inhibitor targeting Cyclin-

Dependent Kinase 8 (CDK8) and its paralog CDK19. Structurally characterized by a 2,8-

disubstituted-1,6-naphthyridine scaffold, it represents a "scaffold hop" optimization from the

earlier pyridine-based probe CCT251545.[1]

Designed to overcome the pharmacokinetic limitations of previous generations (high efflux,

metabolic instability), CDK8/19-IN-51 exhibits single-digit nanomolar potency (IC50 = 5.1 nM)

and an exceptional selectivity profile, making it a superior tool for dissecting the role of the

Mediator complex in transcriptional reprogramming, WNT signaling, and STAT1 regulation.

Mechanistic Background: The Mediator Kinase
Module
To understand the selectivity requirements for CDK8/19-IN-51, one must understand its target's

structural role. CDK8 and CDK19 form the "Kinase Module" of the Mediator complex, a

massive multiprotein assembly that bridges transcription factors (TFs) with RNA Polymerase II.
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Mechanism of Action: CDK8/19-IN-51 functions as a Type I inhibitor. It binds to the ATP-

binding pocket in the active "DMG-in" conformation.

Structural Causality: The naphthyridine scaffold forms a critical hydrogen bond with the hinge

region (Ala100) and exploits a specific hydrophobic pocket near the gatekeeper residue

(Phe97), which is distinct in CDK8/19 compared to other CDKs (e.g., CDK2, CDK9).

Signaling Pathway Visualization
The following diagram illustrates the downstream effects of CDK8/19 inhibition by IN-51,

specifically the blockade of WNT-dependent transcription and STAT1 Ser727 phosphorylation.
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Caption: CDK8/19-IN-51 blocks the Mediator Kinase module, preventing STAT1 S727

phosphorylation and WNT-driven transcriptional elongation.

Compound Profile & Selectivity Analysis
Biochemical Potency
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CDK8/19-IN-51 demonstrates equipotent inhibition of both CDK8 and CDK19. This is expected

as the ATP-binding pockets of these paralogs are nearly identical (97% sequence identity).

Target Assay Method IC50 (nM) Reference

CDK8

Lanthascreen /

Reporter

Displacement

5.1 Mallinger et al., 2016

CDK19

Lanthascreen /

Reporter

Displacement

5.6 Mallinger et al., 2016

WNT Pathway
TCF/LEF Reporter

(7dF3 Cells)
7.2 Mallinger et al., 2016

p-STAT1 (S727)
Western Blot (SW620

Cells)
17.9 Mallinger et al., 2016

Kinome Selectivity (KINOMEscan)
The defining feature of CDK8/19-IN-51 is its "clean" profile. In broad kinome profiling (e.g.,

DiscoveRx KINOMEscan against ~456 kinases), the compound shows minimal off-target

binding.

Selectivity Score: High (S(35) < 0.05).

Major Off-Targets: Unlike early-generation CDK inhibitors (e.g., Flavopiridol) that hit CDK1,

CDK2, and CDK9, IN-51 spares cell-cycle CDKs.

Historical Liability: The parent series (CCT251545) had minor activity against GSK3α/β.

However, the naphthyridine scaffold optimization in IN-51 maintained or improved this

window while solving the efflux problem.

Comparative Analysis: IN-51 vs. Alternatives
Researchers often choose between IN-51, Senexin B, and Cortistatin A. The table below

guides this choice based on experimental needs.
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Feature CDK8/19-IN-51 Senexin B Cortistatin A CCT251921

Chemical Class
1,6-

Naphthyridine
Quinazoline Steroidal Alkaloid 2-Aminopyridine

Binding Mode
Type I (ATP

Competitive)
Type I Type I Type I

CDK8 Potency 5.1 nM (IC50)
~20-30 nM

(IC50)
0.2 nM (Kd) 2.3 nM (IC50)

Selectivity
Excellent

(Spares CDK2/9)
Excellent

High (Some

ROCK activity)
Excellent

In Vivo Utility
High (Low Efflux,

Stable)
High

Moderate

(Synthesis

complex)

High

Key Advantage

Best-in-class

PK/Solubility

balance

Highly validated

in literature

Most potent

(sub-nanomolar)

Clinical

candidate

Limitation

Less historical

data than

Senexin

Higher IC50 than

IN-51

Difficult to

source/synthesiz

e

High efflux in

some models

Guidance:

Use CDK8/19-IN-51 for in vivo studies requiring oral dosing and minimal transporter efflux.

Use Cortistatin A if absolute maximum biochemical potency is required, regardless of

cost/availability.

Use Senexin B if replicating specific historical transcriptional studies.

Experimental Validation Protocols
To verify the selectivity and activity of CDK8/19-IN-51 in your own model, follow these self-

validating protocols.
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Protocol A: Cellular Target Engagement (p-STAT1 S727
Biomarker)
Rationale: CDK8 specifically phosphorylates STAT1 at Serine 727.[1][2][3][4][5] This is a robust

biomarker for cellular CDK8 inhibition, distinct from JAK-STAT signaling (which phosphorylates

Tyr701).

Workflow:

Seeding: Seed SW620 or HCT116 cells (colorectal cancer models) at

cells/well in 6-well plates.

Treatment: Treat with CDK8/19-IN-51 in a dose-response format (e.g., 0, 10, 30, 100, 300

nM) for 2 hours.

Control: DMSO (Vehicle).[6]

Positive Control: 1 µM Senexin B.[6]

Stimulation (Optional): If basal p-STAT1 is low, stimulate with IFN-

(10 ng/mL) for 30 mins during the last 30 mins of drug treatment.

Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (Na3VO4, NaF).

Western Blot:

Primary Ab: Anti-p-STAT1 (Ser727) [Cell Signaling #9177].

Normalization Ab: Total STAT1 or GAPDH.

Validation Criteria: You should observe a dose-dependent reduction in p-STAT1(S727) with

an IC50

15–25 nM. Total STAT1 levels must remain unchanged.

Protocol B: Selectivity Profiling Workflow

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00022
https://academic.oup.com/nar/article/51/14/7288/7209341
https://www.medchemexpress.com/ResearchArea/Cancer/cancer-metabolism-and-metastasis.html?page=2331
https://pubmed.ncbi.nlm.nih.gov/26502155/
https://www.researchgate.net/publication/283263781_A_selective_chemical_probe_for_exploring_the_role_of_CDK8_and_CDK19_in_human_disease
https://www.benchchem.com/product/b1192480/docs?utm_src=pdf-body#publish-comparison-guide-cdk8-19-in-51-selectivity-profile-technical-analysis
https://www.researchgate.net/figure/Effects-of-different-CDK8-19-inhibitors-on-stability-of-the-inhibition-of_fig4_337155795
https://www.researchgate.net/figure/Effects-of-different-CDK8-19-inhibitors-on-stability-of-the-inhibition-of_fig4_337155795
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram outlines the logical flow for validating kinase selectivity using a

KINOMEscan-style approach followed by cellular confirmation.
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Caption: Workflow to validate kinase selectivity, moving from biochemical screening to live-cell

target occupancy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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